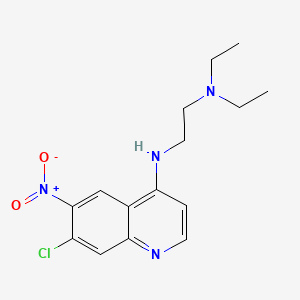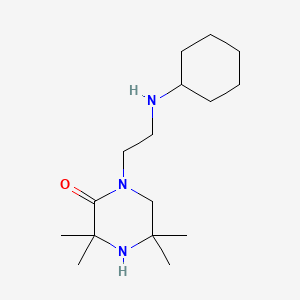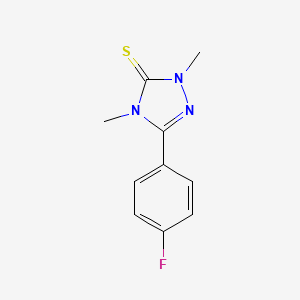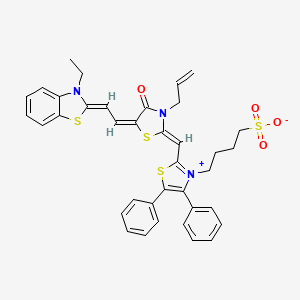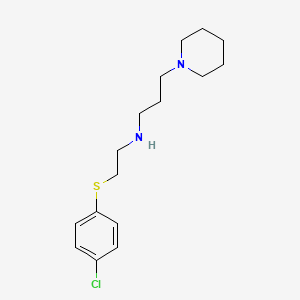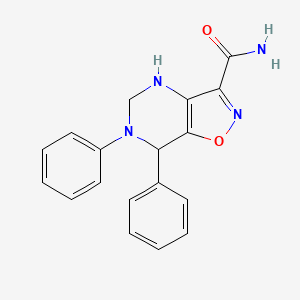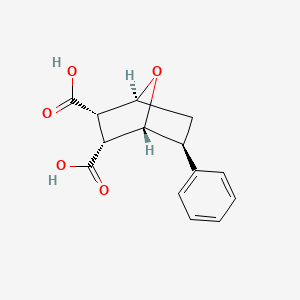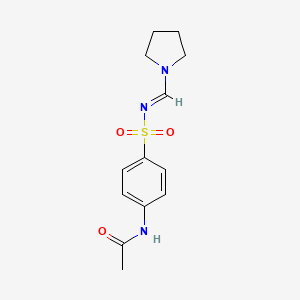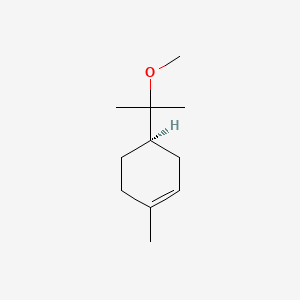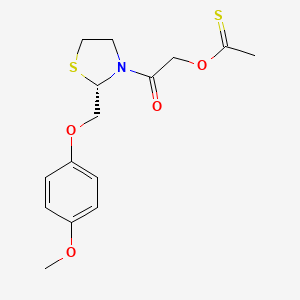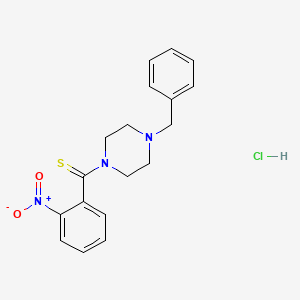![molecular formula C19H24ClNO8 B12727407 3-[[bis(2-hydroxyethyl)amino]methyl]-5-(4-chlorophenyl)oxolan-2-one;(E)-but-2-enedioic acid CAS No. 124500-23-8](/img/structure/B12727407.png)
3-[[bis(2-hydroxyethyl)amino]methyl]-5-(4-chlorophenyl)oxolan-2-one;(E)-but-2-enedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[bis(2-hydroxyethyl)amino]methyl]-5-(4-chlorophenyl)oxolan-2-one;(E)-but-2-enedioic acid is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a chlorophenyl group and an oxolanone ring, making it a subject of interest in both synthetic chemistry and applied sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[bis(2-hydroxyethyl)amino]methyl]-5-(4-chlorophenyl)oxolan-2-one;(E)-but-2-enedioic acid typically involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with diethanolamine to form an intermediate, which is then cyclized to produce the oxolanone ring. The final step involves the addition of (E)-but-2-enedioic acid under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the oxolanone ring, potentially opening it to form linear structures.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) are employed under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Linear alcohols or alkanes.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-[[bis(2-hydroxyethyl)amino]methyl]-5-(4-chlorophenyl)oxolan-2-one;(E)-but-2-enedioic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The oxolanone ring and chlorophenyl group are key functional groups that interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-[[bis(2-hydroxyethyl)amino]methyl]-5-phenyl-oxolan-2-one: Lacks the chlorine atom, resulting in different reactivity and biological activity.
3-[[bis(2-hydroxyethyl)amino]methyl]-5-(4-methylphenyl)oxolan-2-one: Contains a methyl group instead of chlorine, affecting its chemical properties.
Uniqueness
The presence of the chlorophenyl group in 3-[[bis(2-hydroxyethyl)amino]methyl]-5-(4-chlorophenyl)oxolan-2-one;(E)-but-2-enedioic acid imparts unique reactivity and potential biological activity, distinguishing it from similar compounds.
Properties
CAS No. |
124500-23-8 |
|---|---|
Molecular Formula |
C19H24ClNO8 |
Molecular Weight |
429.8 g/mol |
IUPAC Name |
3-[[bis(2-hydroxyethyl)amino]methyl]-5-(4-chlorophenyl)oxolan-2-one;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C15H20ClNO4.C4H4O4/c16-13-3-1-11(2-4-13)14-9-12(15(20)21-14)10-17(5-7-18)6-8-19;5-3(6)1-2-4(7)8/h1-4,12,14,18-19H,5-10H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
NSQVMTLCIUMIEG-WLHGVMLRSA-N |
Isomeric SMILES |
C1C(C(=O)OC1C2=CC=C(C=C2)Cl)CN(CCO)CCO.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1C(C(=O)OC1C2=CC=C(C=C2)Cl)CN(CCO)CCO.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


